![molecular formula C19H23NO2 B5802707 N-[2-(4-methoxyphenyl)ethyl]-4-phenylbutanamide](/img/structure/B5802707.png)
N-[2-(4-methoxyphenyl)ethyl]-4-phenylbutanamide
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Overview
Description
N-[2-(4-methoxyphenyl)ethyl]-4-phenylbutanamide, also known as Methoxyacetylfentanyl, is a synthetic opioid that has been gaining attention in the scientific community due to its potential use in research. It was first synthesized in 1981 and has since been used in various studies to understand its mechanism of action and biochemical and physiological effects.
Mechanism of Action
N-[2-(4-methoxyphenyl)ethyl]-4-phenylbutanamidelfentanyl acts as an agonist at the mu-opioid receptor, which is responsible for the analgesic effects of opioids. It also has a high affinity for the delta-opioid receptor, which is involved in the regulation of mood and emotions.
Biochemical and Physiological Effects
N-[2-(4-methoxyphenyl)ethyl]-4-phenylbutanamidelfentanyl has been shown to produce analgesia, sedation, and respiratory depression in animal studies. It has also been shown to produce a dose-dependent decrease in locomotor activity and body temperature.
Advantages and Limitations for Lab Experiments
One advantage of N-[2-(4-methoxyphenyl)ethyl]-4-phenylbutanamidelfentanyl is its high potency, which allows for the use of smaller quantities in experiments. However, its potential for addiction and respiratory depression makes it difficult to use in human studies. It is also a controlled substance, which limits its availability for research purposes.
Future Directions
Future research on N-[2-(4-methoxyphenyl)ethyl]-4-phenylbutanamidelfentanyl could focus on its potential as an analgesic and its interactions with other opioid receptors. It could also be used to study its effects on different animal models and its potential for addiction. Additionally, research could be conducted on the development of safer and more effective opioid medications.
Synthesis Methods
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-4-phenylbutanamidelfentanyl involves the reaction of 4-methoxyphenylacetonitrile with phenylacetyl chloride in the presence of aluminum chloride. The resulting intermediate is then reduced with lithium aluminum hydride to produce N-[2-(4-methoxyphenyl)ethyl]-4-phenylbutanamidelfentanyl.
Scientific Research Applications
N-[2-(4-methoxyphenyl)ethyl]-4-phenylbutanamidelfentanyl has been used in various studies to understand its potential as an analgesic and its effects on the central nervous system. It has also been used to study its interactions with opioid receptors and its potential for addiction.
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-4-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-22-18-12-10-17(11-13-18)14-15-20-19(21)9-5-8-16-6-3-2-4-7-16/h2-4,6-7,10-13H,5,8-9,14-15H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAFYCVELKMZTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47198397 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[2-(4-methoxyphenyl)ethyl]-4-phenylbutanamide |
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